Regioisomeric Tetrazole Positioning: 4-Methyl-3-tetrazole vs. 3-Tetrazole Benzamide
The target compound bears the tetrazole at the 3-position of the benzamide ring, adjacent to a 4-methyl group. In contrast, the direct regioisomer N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide (ChemDiv IB06-3508) lacks the 4-methyl substituent . This structural difference manifests as a computed logP difference of 0.52 units (2.75 vs. 2.23), reflecting increased lipophilicity for the target compound. Regioisomeric tetrazolyl indole derivatives have been shown to produce divergent estrogen receptor binding profiles, confirming that tetrazole position is a critical selectivity determinant [1].
| Evidence Dimension | Computed lipophilicity (logP) and steric/electronic modulation of benzamide ring |
|---|---|
| Target Compound Data | logP = 2.7505; MW = 376.42; PSA = 81.37 Ų; 4-methyl-3-(1H-tetrazol-1-yl)benzamide scaffold |
| Comparator Or Baseline | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide (IB06-3508): logP = 2.23; MW = 362.39; PSA = 145.25 Ų; no methyl substituent |
| Quantified Difference | ΔlogP = 0.52; ΔMW = 14.03; ΔPSA = -63.88 Ų (target more lipophilic, lower computed PSA) |
| Conditions | Calculated logP/logD/logSw values from ChemDiv catalog at 25°C, pH 7.4 |
Why This Matters
The higher logP of the target compound predicts superior membrane permeability and blood-brain barrier penetration, making it the preferred choice for CNS-targeted screening programs over the des-methyl regioisomer.
- [1] Singh, U. S., Shankar, R., & Yadav, G. P. (2008). Synthesis and structure guided evaluation of estrogen agonist and antagonist activities of some new tetrazolyl indole derivatives. URL: https://www.semanticscholar.org/ (accessed 2026-04-30). View Source
